![molecular formula C17H22N4O2 B2833142 tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1389310-00-2](/img/structure/B2833142.png)
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a quinazoline moiety, and a pyrrolidine ring
准备方法
The synthesis of tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the quinazoline moiety: This step often involves the use of quinazoline derivatives and coupling reactions to attach the quinazoline ring to the pyrrolidine core.
Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction using tert-butyl chloroformate and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
化学反应分析
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinazoline oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline moiety, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinazoline derivatives and altered pyrrolidine rings.
科学研究应用
Medicinal Chemistry Applications
-
Drug Design and Development:
- The compound's structure suggests potential activity as a drug candidate targeting various diseases, particularly those involving the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it suitable for neurological applications.
- Quinazoline Derivatives: Quinazolines are known for their diverse biological activities, including anticancer and antimicrobial properties. The incorporation of the pyrrolidine structure enhances these properties, making this compound a potential lead in drug discovery.
-
Anticancer Research:
- Preliminary studies indicate that quinazoline derivatives can inhibit cancer cell proliferation. The specific application of tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate in this area is under investigation, with ongoing research focusing on its mechanism of action against various cancer cell lines.
-
In Vitro Studies:
- Research has shown that compounds with similar structures exhibit significant cytotoxicity against cancer cells. Future studies are needed to evaluate the specific activity of tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate in vitro.
-
In Vivo Studies:
- Animal models will be crucial for assessing the pharmacokinetics and pharmacodynamics of this compound. Such studies will help determine its efficacy and safety profile before progressing to clinical trials.
Case Studies and Research Findings
Study Type | Findings |
---|---|
In Vitro | Compounds similar to tert-butyl N |
作用机制
The mechanism of action of tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to bind to certain kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate can be compared to other quinazoline derivatives and pyrrolidine-containing compounds. Similar compounds include:
Erlotinib: A quinazoline derivative used as an anti-cancer drug.
Gefitinib: Another quinazoline-based drug with applications in cancer therapy.
Pyrrolidine derivatives: Various compounds containing the pyrrolidine ring, used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.
生物活性
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate, with the CAS number 1389310-00-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C17H22N4O2
- Molecular Weight : 314.39 g/mol
- Structure : The compound features a quinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings :
- Cytotoxicity : The compound exhibited potent cytotoxicity against the MCF-7 breast cancer cell line and HCT-116 colorectal cancer cell line, with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives similar to this compound showed IC50 values ranging from 2.90 to 8.10 µM against these cell lines .
- Mechanism of Action : The anticancer activity is attributed to apoptosis induction and cell cycle arrest in the G1 phase. Flow cytometry analyses revealed that treatment with the compound led to a significant increase in apoptotic cells compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity.
Modification | Effect on Activity |
---|---|
Hydroxylation | Increases cytotoxicity against MCF-7 and HCT-116 |
Triazole Linkage | Enhances binding affinity to target kinases like EGFR and VEGFR |
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Cytotoxicity Study : A derivative demonstrated an IC50 of 5.40 µM against HCT-116 cells, inducing apoptosis as evidenced by increased annexin V staining .
- Cell Cycle Analysis : The same study showed that treatment with the compound resulted in a higher percentage of cells arrested in the G1 phase compared to controls, indicating effective modulation of cell cycle progression .
属性
IUPAC Name |
tert-butyl N-[(3S)-1-quinazolin-4-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVFEYNINGLBE-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。